5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide
Description
Structural Identification and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of 5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide exhibits a distinctive arrangement of functional groups that collectively define its chemical identity and properties. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 5-(aminomethyl)-N,N-dimethylpyridine-2-sulfonamide. The compound possesses the molecular formula C8H13N3O2S and exhibits a molecular weight of 215.28 grams per mole. The structural framework incorporates a pyridine ring system substituted at the 2-position with a sulfonamide group bearing two methyl substituents on the nitrogen atom, while the 5-position of the pyridine ring carries an aminomethyl substituent.
The three-dimensional molecular architecture reveals specific spatial relationships between these functional groups that influence the compound's overall chemical behavior. The pyridine nitrogen atom provides a basic site within the heterocyclic system, while the aminomethyl group at the 5-position introduces additional nucleophilic character. The sulfonamide functionality at the 2-position creates a region of significant electronic influence due to the electron-withdrawing nature of the sulfonyl group. The dimethylamide portion of the sulfonamide group contributes steric bulk and modifies the electronic properties compared to primary sulfonamides.
The compound's structural identity is further confirmed through its Simplified Molecular Input Line Entry System representation: CN(C)S(=O)(=O)C1=NC=C(C=C1)CN. This notation clearly delineates the connectivity pattern and provides a standardized method for computational chemical analysis. The International Chemical Identifier string InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3 provides comprehensive structural information including stereochemistry and hydrogen atom positions.
Historical Context in Heterocyclic Sulfonic Acid Research
The development of heterocyclic sulfonic acid compounds represents a significant chapter in the evolution of organic chemistry, with roots extending back to the nineteenth century when fundamental discoveries in both pyridine chemistry and sulfonation processes were established. The historical foundation for compounds like 5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide can be traced to Thomas Anderson's pioneering work in 1849, when he first isolated pure pyridine from the products of high-temperature heating of animal bones. Anderson's nomenclature choice, deriving "pyridine" from the Greek word for fire, reflected the compound's flammable nature and established the foundation for an entire class of nitrogen-containing heterocycles.
The structural elucidation of pyridine in the 1870s by Wilhelm Körner and James Dewar provided the theoretical framework necessary for understanding substituted pyridine derivatives. Their recognition that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with nitrogen established the conceptual basis for developing functionally substituted pyridine compounds. The subsequent demonstration by William Ramsay in 1876, combining acetylene and hydrogen cyanide to produce pyridine in a red-hot iron-tube furnace, marked the first synthetic preparation of a heteroaromatic compound and opened pathways for systematic synthetic approaches.
Parallel developments in sulfonation chemistry provided the complementary knowledge base necessary for creating sulfonic acid derivatives of heterocyclic systems. The challenges inherent in sulfonating pyridine derivatives, as documented in various patent literature, demonstrated the complexity of introducing sulfonic acid functionality into electron-deficient heterocycles. Early attempts required extreme conditions, including temperatures of 313-350 degrees Celsius for sixty hours with excessive proportions of sulfuric acid and sulfuric anhydride. These harsh conditions often resulted in poor yields and necessitated the development of more sophisticated approaches incorporating catalytic systems.
The emergence of sulfonamide chemistry in the early twentieth century further expanded the synthetic possibilities for compounds incorporating both heterocyclic and sulfonamide functionalities. The discovery of sulfonamide drugs in Germany in 1932 demonstrated the biological significance of this functional group and stimulated extensive research into sulfonamide-containing heterocycles. The classic synthetic approach involving the reaction of sulfonyl chlorides with amines, typically in the presence of bases such as pyridine to absorb generated hydrogen chloride, established reliable methodologies for creating sulfonamide linkages.
Contemporary heterocyclic sulfonic acid research has benefited from advances in synthetic methodology and structural characterization techniques. The development of more selective and efficient synthetic routes has enabled access to complex multifunctional molecules like 5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide. Modern approaches to heterocyclic sulfonamide synthesis often employ sophisticated strategies including cyclodehydrogenation reactions, metal-catalyzed coupling processes, and selective functionalization techniques that allow precise introduction of multiple functional groups.
Position Within Pyridine Sulfonamide Derivative Classifications
The classification of 5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide within the broader family of pyridine sulfonamide derivatives requires consideration of both structural and functional characteristics that define this important class of heterocyclic compounds. Pyridine-based sulfonamides represent a significant subset of heterocyclic sulfonamide chemistry, characterized by the presence of both the pyridine nitrogen atom and the sulfonamide functional group within the same molecular framework. This combination creates compounds with unique electronic properties resulting from the interaction between the electron-deficient pyridine ring and the sulfonamide substituent.
Within the classification system for pyridine sulfonamides, positional isomerism plays a crucial role in defining subclasses and their associated properties. The 2-substituted pyridine sulfonamides, of which 5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide is a member, exhibit distinct characteristics compared to their 3- and 4-substituted counterparts. The 2-position sulfonamide substitution creates a six-membered chelation opportunity with the pyridine nitrogen, potentially influencing conformational preferences and reactivity patterns. This positional specificity distinguishes 2-pyridine sulfonamides from 3-pyridine sulfonamides, such as pyridine-3-sulfonamide, which lacks this potential for intramolecular interaction.
The presence of the aminomethyl substituent at the 5-position further refines the classification of 5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide within pyridine sulfonamide derivatives. This substitution pattern creates a bifunctional molecule containing both basic amine functionality and acidic sulfonamide characteristics. The aminomethyl group introduces additional hydrogen bonding capacity and modifies the electronic distribution within the pyridine ring system, distinguishing this compound from simpler pyridine sulfonamides lacking additional substituents.
The dimethylamide nature of the sulfonamide group provides another classification criterion, distinguishing this compound from primary and secondary sulfonamides. Dimethylsulfonamides exhibit reduced hydrogen bonding capacity compared to primary sulfonamides due to the absence of available hydrogen atoms on the sulfonamide nitrogen. This structural feature influences both physical properties and potential biological activities, as demonstrated in related pyridine-based sulfonamide research.
Contemporary research has identified pyridine-based sulfonamides as important scaffolds for developing compounds with diverse biological activities. The structural framework provided by the pyridine ring combined with sulfonamide functionality has proven particularly valuable in medicinal chemistry applications, where the electronic properties of the heterocycle can be fine-tuned through appropriate substitution patterns. The classification of 5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide within this context positions it as a representative example of the sophisticated molecular architectures achievable through modern heterocyclic chemistry.
The compound's position within pyridine sulfonamide classifications also reflects broader trends in heterocyclic chemistry toward multifunctional molecules that incorporate multiple pharmacophore groups. The combination of the pyridine heterocycle, aminomethyl substituent, and dimethylsulfonamide functionality represents a convergence of several important structural motifs in contemporary organic chemistry. This classification framework provides context for understanding both the synthetic challenges and potential applications associated with such complex heterocyclic structures.
Properties
IUPAC Name |
5-(aminomethyl)-N,N-dimethylpyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAFBPAQUDUOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC=C(C=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Aminomethyl-pyridine-2-sulfonamide
The intermediate 5-aminomethyl-pyridine-2-sulfonamide serves as a critical precursor. As reported in PubChem (CID 54857481), this compound is synthesized via sulfonylation of 5-aminomethylpyridine using sulfamoyl chloride or analogous reagents. The reaction typically proceeds in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine as a base to scavenge HCl byproducts. The sulfonamide group is introduced at position 2 through electrophilic aromatic substitution, directed by the electron-donating aminomethyl group at position 5.
N,N-Dimethylation of the Sulfonamide Moiety
Building on methodologies from PMC9050412, the sulfonamide undergoes sequential alkylation to install dimethyl groups. In a representative procedure, 5-aminomethyl-pyridine-2-sulfonamide (1.0 equiv) is dissolved in dry dimethylformamide (DMF) and treated with sodium hydride (2.2 equiv) at 0°C. Methyl iodide (2.2 equiv) is added dropwise, and the reaction is stirred at room temperature for 12 hours. The dual alkylation proceeds via an SN2 mechanism, replacing both sulfonamide hydrogens with methyl groups. Purification via column chromatography (silica gel, ethyl acetate/hexanes) yields the dimethylamide derivative in 82–89% purity.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0°C to 25°C | |
| Yield | 82–89% | |
| Purification Method | Column Chromatography |
Alternative Route via 2-Chloro-5-aminomethylpyridine Intermediate
Hydrogenation of 2-Chloro-5-trichloromethylpyridine
As detailed in EP0609811A1, 2-chloro-5-trichloromethylpyridine undergoes catalytic hydrogenation in the presence of methylamine and Raney nickel. Under hydrogen pressure (7–11.2 kg/cm²) at 40°C, the trichloromethyl group is reduced to an aminomethyl group, yielding 2-chloro-5-methylaminomethylpyridine with 76% efficiency. This one-step process avoids hazardous intermediates like 2-chloro-5-monochloromethylpyridine, enhancing operational safety.
Chloride Displacement and Sulfonic Acid Functionalization
The chlorine at position 2 is replaced via nucleophilic aromatic substitution (NAS) using sodium sulfite under reflux conditions (120°C, 24 hours). The resulting 5-methylaminomethylpyridine-2-sulfonic acid is subsequently treated with thionyl chloride to generate the sulfonyl chloride intermediate. Reaction with dimethylamine in tetrahydrofuran (THF) at −10°C completes the synthesis, affording the target compound in 68% overall yield.
Key Data:
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Hydrogenation | H₂ (10 kg/cm²), 45°C | 76% | |
| NAS with Na₂SO₃ | 120°C, 24 h | 85% | |
| Dimethylamide Formation | SOCl₂, THF, −10°C | 92% |
Comparative Analysis of Methodologies
Efficiency and Scalability
The N-alkylation route (Route 1) offers superior yields (82–89%) and milder conditions compared to the multi-step chloride displacement approach (Route 2, 68% overall yield). However, Route 2 benefits from commercially available 2-chloro-5-trichloromethylpyridine, circumventing the need for custom sulfonamide precursors.
Chemical Reactions Analysis
Types of Reactions
5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonic acid derivatives, while reduction reactions yield sulfonamide derivatives.
Scientific Research Applications
5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-aminomethyl-pyridine-2-sulfonic acid dimethylamide can be compared to several analogs, as detailed below:
5-Aminomethyl-pyridine-2-carboxylic Acid Methyl Ester Dihydrochloride
- Structure: Pyridine core with aminomethyl (position 5), carboxylic acid methyl ester (position 2), and dihydrochloride salt.
- Key Differences :
- Functional Groups : Carboxylic acid ester vs. sulfonic acid dimethylamide. Sulfonic acid derivatives are stronger acids and more polar than carboxylic acids, influencing solubility and reactivity.
- Solubility : The dihydrochloride salt form (carboxylic acid analog) enhances aqueous solubility, whereas the dimethylamide group in the target compound improves organic solvent compatibility .
- Stability : Sulfonic acid dimethylamides may exhibit greater hydrolytic stability compared to esters, which are prone to enzymatic or chemical cleavage .
Ranitidine Diamine Hemifumarate (Related Compound A)
- Structure: 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine (hemifumarate salt).
- Key Differences: Heterocycle: Furanyl vs. pyridinyl. Substituents: Sulfur-containing thioether vs. sulfonic acid dimethylamide.
7-Cyclopentyl-2-(5-Formyl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Dimethylamide
- Structure: Pyrrolo-pyrimidine core with pyridin-2-ylamino and dimethylamide groups.
- Key Differences :
- Core Heterocycle : Pyrrolo-pyrimidine vs. pyridine. The fused bicyclic system in the analog may enhance binding affinity in biological targets but reduces synthetic accessibility.
- Functionalization : Both compounds feature dimethylamide groups, but the target compound’s sulfonic acid moiety adds distinct electronic and steric effects .
Pyrimidinesulfonic Acid Derivatives (e.g., 4,6-Diamino-2-methylthio-5-pyrimidinesulfonic acid)
- Structure: Pyrimidine ring with sulfonic acid and amino/methylthio substituents.
- Key Differences :
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Solubility Profile | Key Applications |
|---|---|---|---|---|
| Target Compound | Pyridine | 5-Aminomethyl, 2-sulfonic acid dimethylamide | High in organic solvents | Medicinal chemistry, synthesis |
| 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride | Pyridine | 5-Aminomethyl, 2-carboxylic acid ester (dihydrochloride) | High in aqueous media | Drug intermediate |
| Ranitidine diamine hemifumarate | Furan | Thioether, dimethylamino | Moderate aqueous solubility | Pharmaceutical impurity |
| 7-Cyclopentyl-2-(5-formyl-pyridin-2-ylamino)-pyrrolo-pyrimidine-6-carboxylic acid dimethylamide | Pyrrolo-pyrimidine | Formyl, dimethylamide | Lipophilic | Kinase inhibitor development |
| 4,6-Diamino-2-methylthio-5-pyrimidinesulfonic acid | Pyrimidine | Sulfonic acid, methylthio, amino | Polar solvents | Dye synthesis |
Research Findings and Implications
- Synthetic Accessibility: The target compound’s sulfonic acid dimethylamide group requires specialized reagents (e.g., activated MnO₂ or Dess-Martin periodinane for oxidation steps), as seen in related pyrrolo-pyrimidine syntheses .
- Stability : Dimethylamide groups, as in DMAC (dimethyl acetamide), confer thermal stability and resistance to hydrolysis, advantageous for long-term storage .
Biological Activity
5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide (commonly referred to as AMPS) is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with AMPS, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
AMPS is characterized by the presence of a pyridine ring, an aminomethyl group, and a sulfonic acid dimethylamide moiety. The combination of these functional groups contributes to its chemical reactivity and biological interactions.
- Chemical Formula : CHNOS
- CAS Number : 1265520-93-1
The biological activity of AMPS is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant biological effects. Key mechanisms include:
- Enzyme Inhibition : AMPS can inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing cellular responses.
Biological Activities
Research indicates that AMPS exhibits a range of biological activities:
-
Antimicrobial Activity :
- AMPS has shown potential against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Studies have reported minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties.
-
Anti-inflammatory Effects :
- In vitro studies have demonstrated that AMPS can inhibit the expression of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
-
Antioxidant Properties :
- The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
Antimicrobial Efficacy
A study conducted on the antimicrobial properties of AMPS demonstrated significant activity against several pathogens. The following table summarizes the MIC values observed:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 60 |
These results indicate that AMPS can be an effective antimicrobial agent, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
In a recent in vitro study, AMPS was tested for its anti-inflammatory effects using human cell lines. The results showed a dose-dependent reduction in the expression of inflammatory markers such as IL-6 and TNF-α:
| Concentration (µM) | IL-6 Expression (%) | TNF-α Expression (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 50 | 45 |
| 100 | 70 | 65 |
This data supports the hypothesis that AMPS may have therapeutic potential in managing inflammatory conditions.
Toxicological Profile
The safety profile of AMPS has been assessed through various toxicity studies. According to predictions made using quantitative structure-activity relationship (QSAR) models, AMPS is classified as non-toxic (class 5), indicating a favorable safety profile for further development.
Q & A
Q. What are the most reliable synthetic routes for 5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide, and how can reaction conditions be optimized for higher yields?
A common synthetic approach involves reductive amination of precursors containing pyridine and sulfonic acid moieties. Key steps include:
- Precursor activation : Use of reducing agents like sodium borohydride or catalytic hydrogenation under controlled pH (6–7) to stabilize intermediates .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of sulfonic acid derivatives, while avoiding side reactions with nucleophiles.
- Temperature control : Maintaining 40–60°C minimizes decomposition of heat-sensitive intermediates .
Methodological Tip : Optimize stoichiometry via fractional factorial design to balance amine and sulfonic acid coupling efficiency. Monitor reaction progress via LC-MS for real-time adjustments.
Q. How can researchers characterize the purity and structural integrity of 5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide?
Essential analytical techniques include:
- HPLC-MS : Quantifies purity (>95% recommended for biological assays) and identifies common impurities (e.g., unreacted precursors or dimethylamide byproducts) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns, particularly the aminomethyl group (δ 3.1–3.5 ppm for CH₂NH₂) and dimethylamide protons (δ 2.9–3.0 ppm) .
- Elemental analysis : Validates stoichiometric ratios of C, H, N, and S to detect residual solvents or salts .
Q. What mechanistic insights explain the reactivity of 5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide in nucleophilic substitution reactions?
The sulfonic acid group acts as a strong electron-withdrawing moiety, polarizing the pyridine ring and enhancing electrophilicity at the 2-position. Computational studies (DFT calculations) suggest:
- Charge distribution : The sulfonic acid group reduces electron density at the pyridine nitrogen, favoring attack by nucleophiles (e.g., amines or thiols) .
- Transition state stabilization : Solvent effects (e.g., DMSO) lower activation energy by stabilizing partial charges during substitution .
Methodological Tip : Use Hammett substituent constants (σ) to predict reaction rates with different nucleophiles. Pair with in-situ IR spectroscopy to track intermediate formation.
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across cell-based assays?
Discrepancies often arise from:
- Batch variability : Residual trifluoroacetic acid (TFA) from synthesis can inhibit cell viability. Request peptide-grade purity (TFA <1%) and validate via ion chromatography .
- Solubility differences : Use standardized buffers (e.g., PBS with 0.1% DMSO) and pre-treat compounds with sonication to ensure homogeneity .
- Assay interference : The sulfonic acid group may chelate metal ions in culture media. Include control experiments with EDTA to isolate compound-specific effects .
Q. What computational strategies are effective for modeling the interactions of 5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide with biological targets?
- Docking studies : Use software like AutoDock Vina to predict binding to sulfotransferases or kinase domains. Parameterize the sulfonic acid group with partial charges derived from QM/MM simulations .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the dimethylamide group in binding pockets .
Q. How can researchers design derivatives of this compound to enhance its metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the sulfonic acid group with a phosphonate or tetrazole moiety to reduce renal clearance .
- Prodrug strategies : Mask the aminomethyl group with acetyl or tert-butoxycarbonyl (Boc) protectors to improve oral bioavailability .
Methodological Tip : Use SPR (Surface Plasmon Resonance) to screen derivatives for target binding affinity post-metabolic incubation with liver microsomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
